6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane
Overview
Description
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane is a chemical compound with the molecular formula C₉H₃F₄NO₃ and a molecular weight of 249.12 g/mol It is characterized by the presence of an isocyanate group (-NCO) and four fluorine atoms attached to a benzodioxane ring
Preparation Methods
The synthesis of 6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane typically involves the reaction of 2,2,4,4-tetrafluoro-1,3-benzodioxane with phosgene (COCl₂) in the presence of a suitable catalyst . The reaction conditions often include maintaining a controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and purity.
Chemical Reactions Analysis
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are often facilitated by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the isocyanate group . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane can be compared with other isocyanate-containing compounds, such as:
Phenyl isocyanate: Unlike this compound, phenyl isocyanate lacks the fluorine atoms and benzodioxane ring, resulting in different reactivity and applications.
Methyl isocyanate: This compound is smaller and more volatile, with different industrial and chemical uses compared to this compound.
Hexamethylene diisocyanate: Used primarily in the production of polyurethanes, it differs in structure and application from this compound.
Properties
IUPAC Name |
2,2,4,4-tetrafluoro-6-isocyanato-1,3-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO3/c10-8(11)6-3-5(14-4-15)1-2-7(6)16-9(12,13)17-8/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFKCAONPRJVKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=O)C(OC(O2)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880239 | |
Record name | 6-Isocyanato-2,2,4,4-tetrefluoro-1,3-benzodioxene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26030-46-6 | |
Record name | 6-Isocyanato-2,2,4,4-tetrefluoro-1,3-benzodioxene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-tetrafluoro-6-isocyanato-2,4-dihydro-1,3-benzodioxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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